2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride
Description
2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride (CAS 335654-08-5) is a bicyclic heterocyclic compound featuring fused pyrrole and pyrimidine rings. Its molecular formula is C₆H₅Cl₂N₃O, with a molecular weight of 206.03 g/mol . The chlorine atom at the 2-position and the hydrochloride salt enhance its reactivity and solubility in polar solvents, making it a candidate for medicinal chemistry applications. The compound is typically synthesized via nucleophilic substitution reactions, as evidenced by its use in multi-step syntheses involving cesium carbonate and sodium bromide .
Properties
IUPAC Name |
2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O.ClH/c7-6-8-2-3-1-4(11)9-5(3)10-6;/h2H,1H2,(H,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGBLYHQRSOZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2NC1=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride typically involves the chlorination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the reaction of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Biological Activities
Research indicates that 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one exhibits various biological activities, making it a candidate for drug development:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Antiviral Properties : Preliminary investigations suggest potential antiviral effects, particularly against RNA viruses. The compound may interfere with viral replication processes.
Applications in Medicinal Chemistry
- Drug Development : The structural features of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one make it a valuable scaffold for designing novel therapeutic agents targeting various diseases, including cancer and viral infections.
- Biochemical Research : Its ability to interact with biological macromolecules positions it as a useful tool in biochemical assays aimed at understanding enzyme kinetics and receptor-ligand interactions.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cells. The research highlighted its potential to overcome drug resistance mechanisms commonly found in cancer treatment.
Case Study 2: Antiviral Screening
Research conducted by a team at a prominent university evaluated the antiviral activity of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one against influenza viruses. Results indicated that the compound could inhibit viral replication by disrupting the viral life cycle at multiple stages.
Data Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Inhibits proliferation in breast cancer cells; potential to overcome drug resistance. |
| University Research Team | Antiviral | Effective against influenza viruses; disrupts viral replication cycle. |
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : The 2-chloro derivative (target compound) exhibits distinct electronic effects compared to the 4-chloro isomer, influencing nucleophilic substitution reactivity .
- Methyl Groups: The 5,5-dimethyl analog (CAS 1638772-11-8) shows increased molecular weight (197.62 vs. 169.57 for non-methylated analogs) and lipophilicity, which may improve membrane permeability in drug design .
- Biological Relevance : The unsubstituted parent compound (CAS 5817-96-9) serves as a scaffold for kinase inhibitors, with derivatives showing mTORC1/mTORC2 dual inhibition .
Hydrochloride Salt vs. Free Base Forms
Key Observations :
- The hydrochloride salt (target compound) enhances solubility in polar media, facilitating its use in aqueous reaction conditions .
- Free base forms are often precursors in multi-step syntheses, where solubility in organic solvents (e.g., DMF, ethyl acetate) is advantageous .
Structural Analogs with Modified Ring Systems
Key Observations :
- Ring Fusion Position: Altering the pyrrole-pyrimidine fusion (e.g., C3 vs.
- Complexity : Tricyclic systems (e.g., compound from ) exhibit higher molecular weights and synthetic challenges, limiting their practical utility .
Biological Activity
2-Chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride (CAS No. 335654-08-5) is a compound with significant biological potential, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core structure, which is critical for its biological activity.
Recent studies have highlighted the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. These kinases are pivotal in regulating the cell cycle, making them attractive targets for cancer therapy. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Selectivity and Inhibition
The selectivity of 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one for CDK2 over other kinases has been demonstrated in various assays. For instance, a study reported that this compound exhibited over 200-fold selectivity against several CDKs (CDK1, CDK4, CDK6, CDK7, and CDK9) at concentrations below 1 μM .
Biological Activity
The compound has been evaluated for various biological activities:
- Anticancer Activity : In vitro studies have shown that it effectively inhibits the proliferation of cancer cell lines by inducing G1-phase arrest and promoting apoptosis .
- Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory properties by inhibiting COX-2 activity. The IC50 value for COX-2 inhibition was reported to be comparable to standard anti-inflammatory drugs like celecoxib .
- Antiviral Properties : Preliminary findings suggest potential antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported as low as 1.4 μM for DENV .
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Therapeutics :
- Inflammation Models :
- Kinase Inhibition Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one hydrochloride?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or multi-step protocols starting from malonate derivatives. For example, a lithium hydroxide-catalyzed cycloaddition between intermediates VI and VII yields thermodynamically stable stereoisomers (e.g., structure VIII in Scheme 1 of ). Alternatively, a four-step synthesis from dimethyl malonate achieves high purity (98.5%) on a 100 g scale, involving chlorination and Suzuki coupling reactions .
- Critical Considerations : Regio- and stereochemical byproducts may form during synthesis but can be separated chromatographically. Yield optimization requires careful control of reaction conditions (e.g., cesium carbonate and sodium bromide in DMF for nucleophilic substitutions) .
Q. How is the structural integrity of this compound validated in pharmaceutical intermediates?
- Methodological Answer : Purity and identity are confirmed using NMR (¹H, ¹³C), HR-MS, and chromatographic techniques (e.g., HPLC). Impurity profiling, as outlined in pharmacopeial standards (e.g., EP/USP), ensures compliance with regulatory guidelines. Heavy metal content (<20 μg/g) and sulfated ash (<1.0 mg/g) are monitored via ICP-MS and gravimetric analysis .
- Data Interpretation : Molecular docking studies (e.g., for PI3Kα inhibitors) validate binding interactions, while Log Kow values assess drug-like properties .
Advanced Research Questions
Q. What structural modifications enhance selectivity for CDK2 over other kinases?
- Methodological Answer : Scaffold hopping to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core improves selectivity. Introducing substituents at the 2-chloro position and optimizing the sulfonamide group reduce off-target effects (e.g., >200× selectivity over CDKs 1/4/6/7/9). Deuterium substitution mitigates metabolic dealkylation, enhancing in vivo stability .
- SAR Insights : Bioisosteric replacements (e.g., azaoxindole analogs) fine-tune interactions in the Trp23 pocket of MDM2, critical for binding affinity .
Q. How do 4-aryl derivatives of this compound inhibit PI3Kα, and what are their therapeutic implications?
- Methodological Answer : 4-Aryl substitutions (e.g., compound 9c in ) disrupt ATP binding in PI3Kα, with IC₅₀ values comparable to BEZ235 (113 ± 9 nM). Synthesis involves Suzuki coupling of aryl boronic acids to the pyrrolo-pyrimidinone core.
- Biological Validation : Cytotoxicity assays (CCK-8) on U87MG and PC-3 cell lines demonstrate potent inhibition, supported by molecular docking into PI3Kα’s hydrophobic cleft .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer : Discrepancies in kinase inhibition profiles (e.g., CDK2 vs. CDK9) arise from divergent assay conditions (e.g., ATP concentrations) or stereochemical variations. Cross-validation using orthogonal assays (e.g., TR-FRET vs. radiometric) and crystallographic data (e.g., PDB entries) clarifies structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
